

Application Notes and Protocols for the Asymmetric Synthesis of Unsaturated Amino Acids

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Compound of Interest

Compound Name: (S)-2-Aminonon-8-enoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated amino acids are a class of non-proteinogenic amino acids that serve as invaluable building blocks in modern drug discovery and chemical biology. Their unique structural motifs, featuring carbon-carbon double bonds, impart conformational constraints and provide synthetic handles for further chemical modification. The stereochemistry of these molecules is paramount, as different enantiomers can exhibit dramatically different biological activities. Consequently, the development of robust and efficient methods for their asymmetric synthesis is a topic of significant academic and industrial research.

This guide, designed for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, provides an in-depth exploration of key methodologies for the asymmetric synthesis of various unsaturated amino acids. Eschewing a rigid template, this document is structured to provide a comprehensive and practical understanding of the underlying principles, field-proven insights, and detailed experimental protocols for several powerful synthetic strategies.

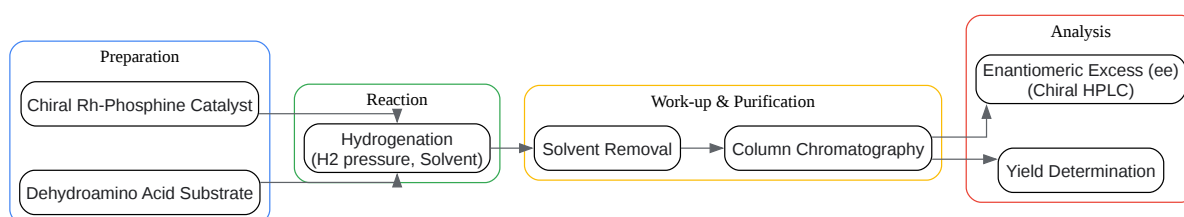
I. Asymmetric Hydrogenation of Dehydroamino Acid Precursors

Asymmetric hydrogenation of prochiral dehydroamino acid derivatives is one of the most reliable and widely used methods for accessing a variety of chiral α -amino acids, including those with unsaturation in their side chains. This approach relies on the use of chiral transition metal catalysts, most notably rhodium complexes with chiral phosphine ligands, to stereoselectively deliver hydrogen across the double bond of the dehydroamino acid precursor.

A. Scientific Principles and Mechanistic Insights

The enantioselectivity of rhodium-catalyzed asymmetric hydrogenation is dictated by the chiral ligand coordinated to the metal center. The substrate, a dehydroamino acid derivative, coordinates to the chiral rhodium catalyst to form a catalyst-substrate complex. The stereochemical outcome is determined by the facial selectivity of the subsequent oxidative addition of hydrogen and the migratory insertion of the olefin into the Rh-H bond. Two primary mechanistic pathways are often discussed: the "unsaturated" pathway and the "dihydride" pathway. In both cases, the steric and electronic properties of the chiral ligand create a significant energy difference between the diastereomeric transition states, leading to the preferential formation of one enantiomer.^{[1][2]}

Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation



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Caption: General workflow for asymmetric hydrogenation.

B. Application Note: Synthesis of Enantioenriched Phenylalanine Derivatives

This protocol details the asymmetric hydrogenation of methyl (Z)- α -acetamidocinnamate to produce N-acetyl-L-phenylalanine methyl ester, a precursor to L-phenylalanine. The use of a rhodium catalyst with a chiral bisphosphine ligand, such as (R,R)-Ph-BPE, allows for high enantioselectivity.

C. Detailed Experimental Protocol

Materials and Equipment:

- Methyl (Z)- α -acetamidocinnamate
- $[\text{Rh}(\text{COD})_2]\text{BF}_4$ (COD = 1,5-cyclooctadiene)
- (R,R)-Ph-BPE (or other suitable chiral bisphosphine ligand)
- Anhydrous, degassed methanol
- High-pressure hydrogenation vessel (autoclave)
- Magnetic stirrer and stir bar
- Schlenk flask and standard Schlenk line techniques
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)
- Chiral HPLC system for ee determination

Procedure:

- **Catalyst Preparation:** In a glovebox or under an inert atmosphere (argon or nitrogen), add $[\text{Rh}(\text{COD})_2]\text{BF}_4$ (2.0 mg, 0.005 mmol) and the chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE, 2.7 mg, 0.006 mmol) to a Schlenk flask. Add anhydrous, degassed methanol (2 mL) and stir the solution for 20 minutes at room temperature to form the active catalyst.

- **Reaction Setup:** In a separate flask, dissolve methyl (Z)- α -acetamidocinnamate (110.5 mg, 0.5 mmol) in anhydrous, degassed methanol (3 mL).
- **Hydrogenation:** Transfer the substrate solution to the hydrogenation vessel. Using a syringe, transfer the catalyst solution to the hydrogenation vessel. Seal the vessel, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm H₂).
- **Reaction:** Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12 hours). The reaction progress can be monitored by TLC or LC-MS.
- **Work-up:** After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the methanol.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acetyl-L-phenylalanine methyl ester.[\[3\]](#)
- **Analysis:** Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product by chiral HPLC.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Substrate	Catalyst System	Pressure (atm)	Time (h)	Yield (%)	ee (%)
Methyl (Z)- α -acetamidocinnamate	[Rh((R,R)-Ph-BPE)(COD)]BF ₄	10	12	>95	>99
Methyl (Z)- α -acetamidoacrylate	[Rh((S,S)-DIPAMP)(COD)]BF ₄	3	2	>95	96
(Z)- α -Benzamidocinnamic acid	[Rh((R,R)-Me-BPE)(COD)]BF ₄	20	24	98	94

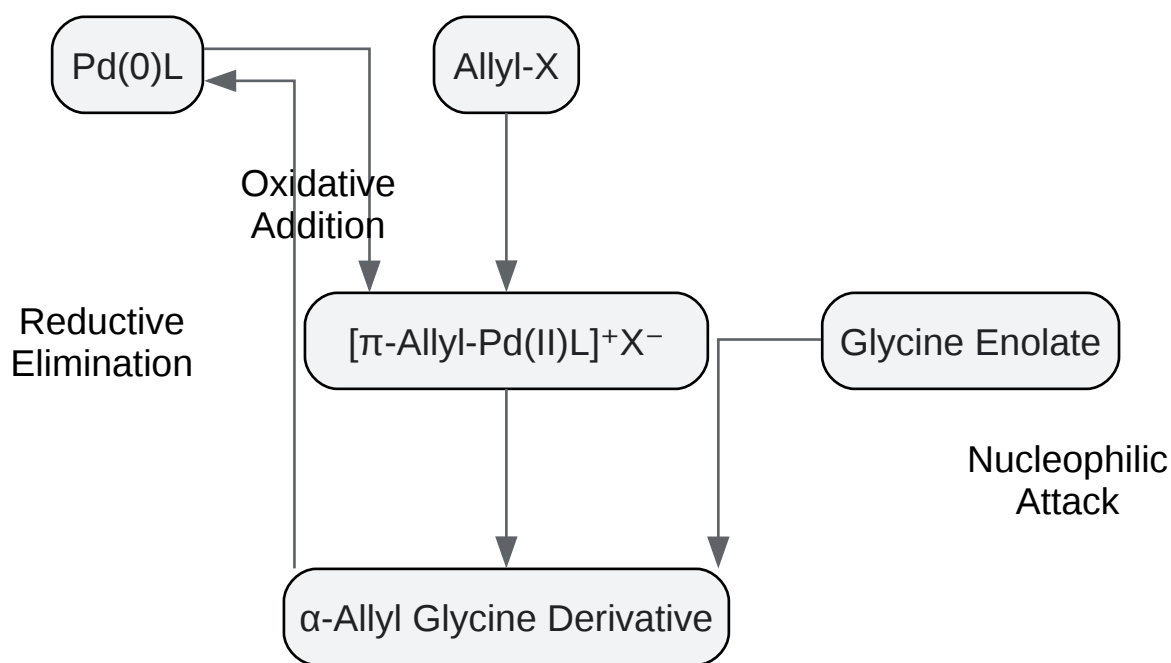
II. Asymmetric Allylic Alkylation of Glycine Equivalents

The asymmetric allylic alkylation (AAA) of glycine enolate equivalents is a powerful method for the construction of α -alkenyl α -amino acids. This strategy typically involves the reaction of a glycine Schiff base with an allylic electrophile in the presence of a chiral transition metal catalyst, often a palladium complex with a chiral ligand.

A. Scientific Principles and Mechanistic Insights

The catalytic cycle of palladium-catalyzed AAA involves the oxidative addition of the palladium(0) catalyst to the allylic electrophile to form a π -allyl palladium(II) complex. The glycine Schiff base is deprotonated by a base to form a nucleophilic enolate, which then attacks the π -allyl complex. The enantioselectivity is controlled by the chiral ligand, which influences the geometry of the π -allyl complex and directs the nucleophilic attack to one of the two termini of the allyl moiety. The use of a phase-transfer catalyst can also be employed to facilitate the reaction and induce asymmetry.[7]

Mechanism of Asymmetric Allylic Alkylation



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Caption: Simplified catalytic cycle for Pd-catalyzed AAA.

B. Application Note: Synthesis of α -Allyl Phenylalanine Tert-Butyl Ester

This protocol describes the palladium-catalyzed asymmetric allylic alkylation of the tert-butyl ester of glycine Schiff base with cinnamyl acetate to produce an α -allyl phenylalanine derivative. A chiral phosphine ligand is used to induce enantioselectivity.

C. Detailed Experimental Protocol

Materials and Equipment:

- Glycine tert-butyl ester benzophenone Schiff base
- Cinnamyl acetate
- $\text{Pd}_2(\text{dba})_3$ (tris(dibenzylideneacetone)dipalladium(0))
- Chiral phosphine ligand (e.g., (S)-BINAP)
- Base (e.g., Sodium hydride or Potassium tert-butoxide)
- Anhydrous, degassed THF
- Standard Schlenk line and inert atmosphere techniques
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)
- Chiral HPLC system for ee determination

Procedure:

- **Catalyst Pre-formation:** In a glovebox or under an inert atmosphere, add $\text{Pd}_2(\text{dba})_3$ (9.2 mg, 0.01 mmol) and the chiral ligand (e.g., (S)-BINAP, 12.5 mg, 0.02 mmol) to a Schlenk flask. Add anhydrous, degassed THF (2 mL) and stir for 15 minutes at room temperature.

- **Reaction Setup:** To another Schlenk flask, add the glycine tert-butyl ester benzophenone Schiff base (147.7 mg, 0.5 mmol) and dissolve it in anhydrous, degassed THF (3 mL). Cool the solution to -78 °C.
- **Deprotonation:** Slowly add the base (e.g., NaH, 24 mg of a 60% dispersion in mineral oil, 0.6 mmol) to the Schiff base solution at -78 °C and stir for 30 minutes.
- **Alkylation:** Add the pre-formed catalyst solution to the enolate solution. Then, add a solution of cinnamyl acetate (97.1 mg, 0.55 mmol) in THF (1 mL) dropwise.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
- **Work-up:** Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel.[\[3\]](#)[\[8\]](#)
- **Analysis:** Determine the yield and characterize the product by NMR and MS. Determine the enantiomeric excess by chiral HPLC.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Glycine Derivative	Allylic Electrophile	Base	Yield (%)	ee (%)
Glycine t-butyl ester Schiff base	Cinnamyl acetate	NaH	85	92
Glycine methyl ester Schiff base	Allyl bromide	K ₂ CO ₃	78	85
Alanine ethyl ester Schiff base	1,3-Diphenylallyl acetate	LiHMDS	90	95

III. Enzymatic Synthesis using Ammonia Lyases

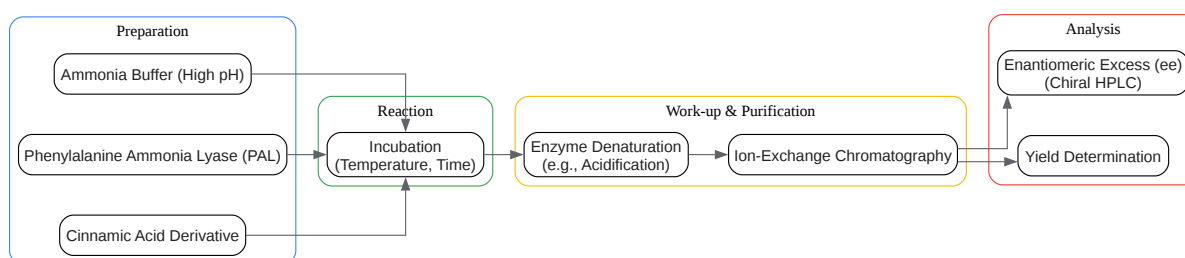
Enzymatic methods offer a green and highly selective alternative for the synthesis of unsaturated amino acids. Phenylalanine ammonia lyases (PALs), for example, catalyze the

reversible addition of ammonia to the α,β -double bond of cinnamic acids to produce L-phenylalanine derivatives.[9][10][11][12]

A. Scientific Principles and Mechanistic Insights

Phenylalanine ammonia lyase contains a unique 4-methylidene-imidazole-5-one (MIO) prosthetic group which acts as an electrophilic catalyst. The enzyme facilitates the anti-Michael addition of ammonia to the double bond of the cinnamic acid substrate. The high stereoselectivity of the enzyme ensures the formation of the L-enantiomer of the amino acid. The reaction is reversible, and high concentrations of ammonia are typically required to drive the equilibrium towards the amino acid product.[9][13]

Enzymatic Synthesis Workflow



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Caption: General workflow for enzymatic synthesis using PAL.

B. Application Note: Synthesis of L-3-Methoxyphenylalanine

This protocol describes the synthesis of L-3-methoxyphenylalanine from 3-methoxycinnamic acid using a recombinant phenylalanine ammonia lyase.

C. Detailed Experimental Protocol

Materials and Equipment:

- 3-Methoxycinnamic acid
- Recombinant Phenylalanine Ammonia Lyase (e.g., AvPAL or PbPAL)[[10](#)]
- Ammonium carbamate or concentrated ammonia solution
- Tris-HCl buffer (pH 8.8-9.5)
- Incubator/shaker
- Centrifuge
- Ion-exchange chromatography column (e.g., Dowex 50)[[14](#)]
- HPLC system for monitoring the reaction and for chiral analysis

Procedure:

- **Reaction Setup:** Prepare a reaction mixture containing 10 mM 3-methoxycinnamic acid, 5 M ammonium carbamate, and 1 mg/mL of PAL in a final volume of 1 mL of Tris-HCl buffer (pH 9.0).[[10](#)]
- **Reaction:** Incubate the reaction mixture at 37°C with gentle shaking. Monitor the conversion of the substrate by taking aliquots at different time points (e.g., 4, 24, and 48 hours) and analyzing them by HPLC.[[10](#)]
- **Work-up:** Once the reaction has reached the desired conversion, stop the reaction by acidifying the mixture to pH 2 with 6 M HCl. This will precipitate the enzyme.
- **Enzyme Removal:** Centrifuge the mixture to pellet the precipitated enzyme. Collect the supernatant.
- **Purification:** Load the supernatant onto a pre-equilibrated Dowex 50 (H⁺ form) ion-exchange column. Wash the column with water to remove unreacted cinnamic acid and other

impurities. Elute the amino acid with a dilute ammonia solution (e.g., 2 M NH_4OH).

- Isolation: Collect the fractions containing the amino acid and concentrate them under reduced pressure to obtain the purified L-3-methoxyphenylalanine.
- Analysis: Determine the yield and confirm the structure of the product. Determine the enantiomeric excess by chiral HPLC.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Substrate	Enzyme	Reaction Time (h)	Conversion (%)	ee (%)
Cinnamic acid	AvPAL	24	>95	>99 (L)
3-Methoxycinnamic acid	PbPAL	48	88	>99 (L)
4-Nitrocinnamic acid	AvPAL	48	89	>99 (L)

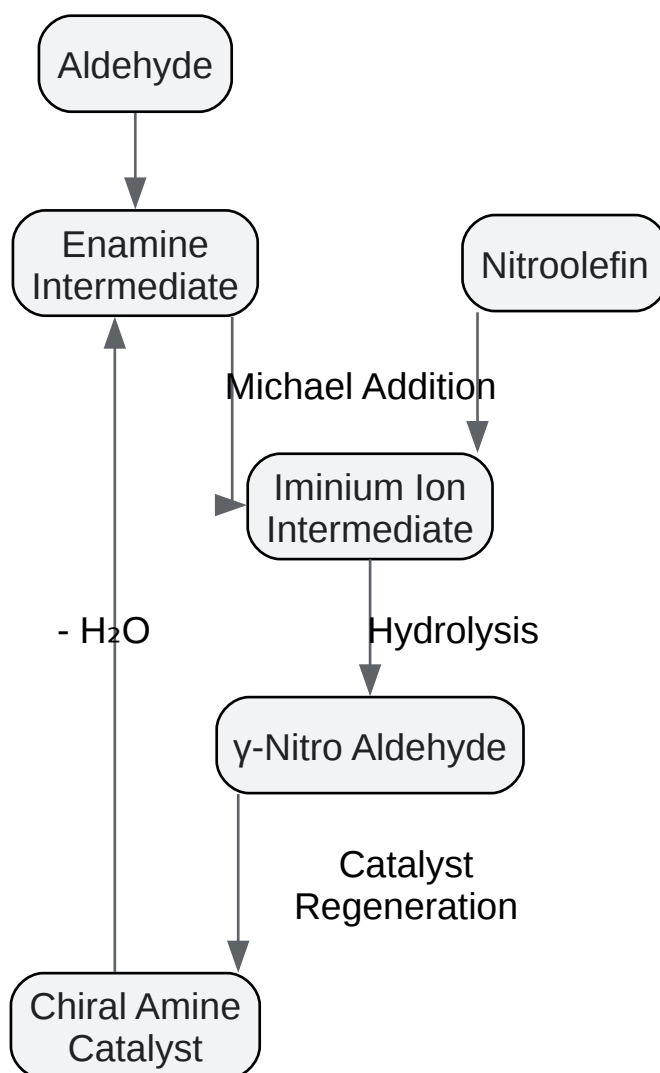
IV. Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. The enantioselective Michael addition of aldehydes or ketones to nitroolefins, catalyzed by chiral secondary amines, is an effective method for producing chiral γ -nitro carbonyl compounds, which are versatile precursors to unsaturated amino acids.

A. Scientific Principles and Mechanistic Insights

Chiral secondary amine catalysts, such as diarylprolinol silyl ethers, react with the aldehyde substrate to form a nucleophilic enamine intermediate. This enamine then adds to the nitroolefin in a stereocontrolled manner. The chiral catalyst shields one face of the enamine, directing the nitroolefin to attack from the less hindered face, thus establishing the stereochemistry of the product. The use of an acidic co-catalyst can enhance the reaction rate and selectivity.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Organocatalytic Michael Addition Mechanism



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Caption: Catalytic cycle for the organocatalytic Michael addition.

B. Application Note: Synthesis of a Precursor to a γ^2 -Amino Acid

This protocol outlines the enantioselective Michael addition of propanal to trans- β -nitrostyrene, catalyzed by a chiral diarylprolinol silyl ether, to yield a chiral γ -nitro aldehyde. This product can be further transformed into a γ^2 -amino acid.

C. Detailed Experimental Protocol

Materials and Equipment:

- Propanal
- trans- β -Nitrostyrene
- (S)-Diphenylprolinol silyl ether catalyst
- Acidic co-catalyst (e.g., 3-nitrobenzoic acid)
- Anhydrous solvent (e.g., chloroform or toluene)
- Standard glassware for organic synthesis under an inert atmosphere
- Silica gel for column chromatography
- Solvents for chromatography
- Chiral HPLC or GC system for ee determination

Procedure:

- Reaction Setup: To a flame-dried flask under an inert atmosphere, add the chiral catalyst (e.g., (S)-diphenylprolinol silyl ether, 10 mol%) and the acidic co-catalyst (e.g., 3-nitrobenzoic acid, 20 mol%).^[16]
- Addition of Reactants: Dissolve the catalyst and co-catalyst in the anhydrous solvent (2 mL). Add trans- β -nitrostyrene (0.5 mmol). Cool the mixture to the desired temperature (e.g., 4 °C). Add propanal (1.5 mmol, 3 equivalents).
- Reaction: Stir the reaction mixture at 4 °C for 24-48 hours. Monitor the reaction by TLC.
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purification: Purify the crude product directly by flash column chromatography on silica gel to obtain the γ -nitro aldehyde.
- Analysis: Determine the yield and characterize the product. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC or GC after conversion to a suitable derivative.^{[4][5][6]}

Aldehyde	Nitroolefin	Catalyst Loading (mol%)	Yield (%)	dr (syn/anti)	ee (%)
Propanal	trans- β -Nitrostyrene	10	94	95:5	99
Isovaleraldehyde	trans- β -Nitrostyrene	10	92	96:4	98
Hexanal	Nitroethylene	5	96	-	>95

V. References

- BenchChem. (2025). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. --INVALID-LINK--
- BenchChem. (2025). Determining enantiomeric purity of chiral amino acids via HPLC. --INVALID-LINK--
- MDPI. (2020). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β -Unsaturated Nitroalkenes. --INVALID-LINK--
- Organic Chemistry Portal. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ 2-Amino Acids. --INVALID-LINK--
- Chi, Y., Guo, L., Kopf, N. A., & Gellman, S. H. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ 2-Amino Acids. *Journal of the American Chemical Society*, 130(17), 5608–5609. --INVALID-LINK--
- Chi, Y., Guo, L., Kopf, N. A., & Gellman, S. H. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ 2-Amino Acids. *Journal of the American Chemical Society*, 130(17), 5608–5609. --INVALID-LINK--
- Sorbent-Advisors. (n.d.). Amino Acid Purification - Column Chromatography. --INVALID-LINK--

- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. --INVALID-LINK--
- Seebach, D., et al. (2011). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes – Generally Accepted Mechanism Revisited and Revised. *Helvetica Chimica Acta*, 94(5), 745-771. --INVALID-LINK--
- BenchChem. (2025). Application Notes and Protocols for Phenylalanine Ammonia-Lyase (PAL) Assay. --INVALID-LINK--
- Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. *Angewandte Chemie International Edition*, 54(16), 4608-4611. --INVALID-LINK--
- Weise, N. J., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. *Frontiers in Catalysis*, 3. --INVALID-LINK--
- RSC Publishing. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. --INVALID-LINK--
- IISER Pune. (n.d.). Base-Mediated Molecular Rearrangement in Alpha-Beta Unsaturated Gamma Amino Acids. --INVALID-LINK--
- Chen, C. Y., & Hartwig, J. F. (2009). Asymmetric synthesis of beta,gamma-unsaturated alpha-amino acids via efficient kinetic resolution with cinchona alkaloids. *Bioorganic & Medicinal Chemistry Letters*, 19(14), 3856–3858. --INVALID-LINK--
- Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. *Angewandte Chemie International Edition*, 54(16), 4608-4611. --INVALID-LINK--
- Science.gov. (n.d.). phenylalanine ammonia-lyase pal: Topics by Science.gov. --INVALID-LINK--
- Gerhardt, J., et al. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. *Marine Drugs*, 3(3), 83-100. --INVALID-LINK--

- O'Donnell, M. J., et al. (2001). Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst. *Tetrahedron Letters*, 42(50), 8781-8784. --INVALID-LINK--
- Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. --INVALID-LINK--
- Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. *The Journal of Biological Chemistry*, 195(2), 669–683. --INVALID-LINK--
- MDPI. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. --INVALID-LINK--
- Reddy, P. V., & Reddy, K. S. (2006). Synthesis of Anti-beta-substituted gamma,delta-unsaturated amino acids via Eschenmoser-Claisen rearrangement. *Organic Letters*, 8(19), 4215–4218. --INVALID-LINK--
- Waters. (n.d.). [Care and Use Manual] amino acid analysis liquid chromatography column. --INVALID-LINK--
- IISER Pune. (n.d.). Base-Mediated Molecular Rearrangement in Alpha-Beta Unsaturated Gamma Amino Acids. --INVALID-LINK--
- Vineyard, B. D., et al. (1977). Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst. *Journal of the American Chemical Society*, 99(18), 5946–5952. --INVALID-LINK--
- LCGC International. (2019). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. --INVALID-LINK--
- White, J. D., & Lee, C. S. (2004). Synthesis of gamma,delta-unsaturated and delta,epsilon-unsaturated alpha-amino acids from fragmentation of gamma- and delta-lactones. *The Journal of Organic Chemistry*, 69(3), 815–820. --INVALID-LINK--
- BenchChem. (2025). Application Notes and Protocols for Rh-Catalyzed Asymmetric Hydrogenation with Pyrrolidine-Based Ligands. --INVALID-LINK--
- Landis, C. R., & Halpern, J. (1987). Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino]ethane]rhodium(I):

kinetics, mechanism and origin of enantioselection. Journal of the American Chemical Society, 109(6), 1746–1754. --INVALID-LINK--

- BenchChem. (2025). Application Notes and Protocols: Cross-Metathesis Reactions Involving N-Boc-allylglycine Methyl Ester. --INVALID-LINK--
- Reddy, P. V., & Reddy, K. S. (2006). Synthesis of Anti-beta-substituted gamma,delta-unsaturated amino acids via Eschenmoser-Claisen rearrangement. Organic Letters, 8(19), 4215–4218. --INVALID-LINK--
- Bordwell, F. G., & O'Donnell, M. J. (1986). Acidities of glycine Schiff bases and alkylation of their conjugate bases. Journal of the American Chemical Society, 108(12), 3273-3277. --INVALID-LINK--
- Collet, S., et al. (2012). Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. Chemistry – A European Journal, 18(12), 3562-3566. --INVALID-LINK--

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino]ethane]rhodium(I): kinetics, mechanism and origin of enantioselection [periodicos.capes.gov.br]
- 3. column-chromatography.com [column-chromatography.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]

- 8. help.waters.com [help.waters.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 11. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. phenylalanine ammonia-lyase pal: Topics by Science.gov [science.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ -Amino Acids [organic-chemistry.org]
- 16. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ -Amino Acids - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. pubs.acs.org [pubs.acs.org]
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